4-Iodopent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodopent-1-yne is an organic compound with the molecular formula C5H7I It is a derivative of 1-pentyne, where an iodine atom is substituted at the fourth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Iodopent-1-yne can be synthesized through various methods. One common approach involves the reaction of 4-pentyn-1-ol with iodine and phosphorus trichloride in the presence of a base. The reaction proceeds via the formation of an intermediate iodide, which then undergoes elimination to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodopent-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of this compound can yield alkanes or alkenes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted pentynes.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
4-Iodopent-1-yne has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodopent-1-yne involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group, facilitating substitution reactions. In biological systems, it can interact with specific molecular targets, leading to the formation of bioactive compounds. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Bromopent-1-yne: Similar structure but with a bromine atom instead of iodine.
4-Chloropent-1-yne: Similar structure but with a chlorine atom instead of iodine.
4-Fluoropent-1-yne: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4-Iodopent-1-yne is unique due to the presence of the iodine atom, which is a good leaving group and enhances the compound’s reactivity in substitution reactions. This makes it particularly useful in organic synthesis compared to its bromine, chlorine, and fluorine counterparts .
Eigenschaften
CAS-Nummer |
188798-91-6 |
---|---|
Molekularformel |
C5H7I |
Molekulargewicht |
194.01 g/mol |
IUPAC-Name |
4-iodopent-1-yne |
InChI |
InChI=1S/C5H7I/c1-3-4-5(2)6/h1,5H,4H2,2H3 |
InChI-Schlüssel |
WLGCWCCGJNCPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.